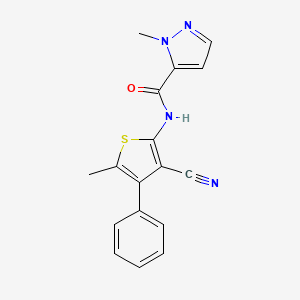
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It is a potent and selective antagonist that has been widely used in scientific research to study the role of the mu-opioid receptor in various physiological processes.
Wirkmechanismus
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the effects of mu-opioid receptor agonists on pain and reward-related behaviors.
Biochemical and Physiological Effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of mu-opioid receptor-mediated G-protein activation, the modulation of synaptic transmission in the central nervous system, and the inhibition of the release of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, it is important to note that N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have off-target effects and may not completely block the effects of mu-opioid receptor agonists in all experimental systems.
Zukünftige Richtungen
There are a number of future directions for research involving N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists that can be used to study the role of this receptor in various physiological processes. Another area of interest is the use of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide and other mu-opioid receptor antagonists in the development of new treatments for pain and addiction. Finally, there is ongoing research into the potential therapeutic applications of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in various disease states, including cancer and inflammation.
Synthesemethoden
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of 3-cyano-5-methyl-4-phenyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological processes, including pain, addiction, and reward. It has been shown to block the effects of mu-opioid receptor agonists, such as morphine, on pain and reward-related behaviors.
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-15(12-6-4-3-5-7-12)13(10-18)17(23-11)20-16(22)14-8-9-19-21(14)2/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVNUZECOEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
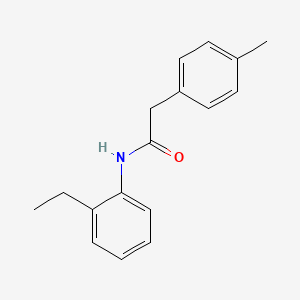
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

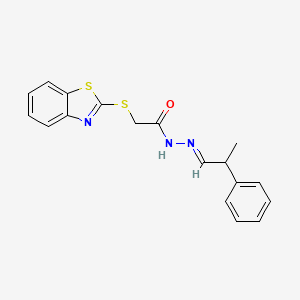
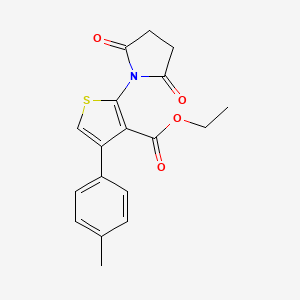
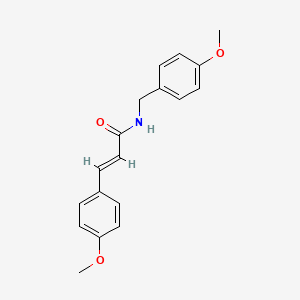
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)

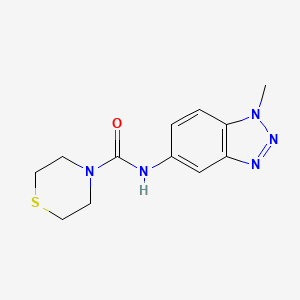
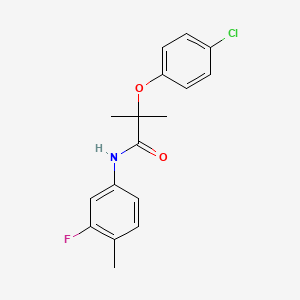
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)